molecular formula C27H21BrN2O2 B3840386 N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide

N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide

Cat. No.: B3840386
M. Wt: 485.4 g/mol
InChI Key: LOLJRGVHSSHEMX-UHFFFAOYSA-N
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Description

N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide is a complex organic compound that features a fluorenyl group, a pyridinium ion, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide typically involves multiple steps, starting with the preparation of the fluorenyl and pyridinium intermediates. The key steps include:

    Formation of the Fluorenyl Intermediate: This involves the reaction of fluorene with suitable reagents to introduce functional groups.

    Synthesis of the Pyridinium Intermediate: Pyridine derivatives are reacted under specific conditions to form the pyridinium ion.

    Coupling Reaction: The fluorenyl and pyridinium intermediates are coupled under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.

Scientific Research Applications

N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide is unique due to its combination of fluorenyl, pyridinium, and benzamide groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2.BrH/c30-26(21-12-13-25-22(16-21)15-20-9-4-5-11-24(20)25)18-29-14-6-10-23(17-29)28-27(31)19-7-2-1-3-8-19;/h1-14,16-17H,15,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLJRGVHSSHEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)NC(=O)C5=CC=CC=C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide
Reactant of Route 2
N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide
Reactant of Route 3
Reactant of Route 3
N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide
Reactant of Route 4
Reactant of Route 4
N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide
Reactant of Route 5
Reactant of Route 5
N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide
Reactant of Route 6
N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-yl]benzamide;bromide

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